molecular formula C12H12O2 B14254086 1-Naphthalenol, 8-methoxy-6-methyl- CAS No. 177555-99-6

1-Naphthalenol, 8-methoxy-6-methyl-

Cat. No.: B14254086
CAS No.: 177555-99-6
M. Wt: 188.22 g/mol
InChI Key: UFYDOGCUGUEJMH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Naphthalenol, 8-methoxy-6-methyl- is an organic compound with the molecular formula C12H12O2 It is a derivative of naphthalene, a polycyclic aromatic hydrocarbon, and features a hydroxyl group at the first position, a methoxy group at the eighth position, and a methyl group at the sixth position on the naphthalene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Naphthalenol, 8-methoxy-6-methyl- typically involves the following steps:

    Starting Material: The synthesis begins with naphthalene as the starting material.

    Functional Group Introduction:

    Reaction Conditions: These reactions often require specific catalysts, solvents, and temperature conditions to ensure the desired functional groups are introduced at the correct positions on the naphthalene ring.

Industrial Production Methods

In an industrial setting, the production of 1-Naphthalenol, 8-methoxy-6-methyl- may involve large-scale chemical reactors and continuous flow processes to optimize yield and efficiency. The use of advanced catalytic systems and automated control of reaction parameters ensures consistent product quality.

Chemical Reactions Analysis

Types of Reactions

1-Naphthalenol, 8-methoxy-6-methyl- can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form quinones or other oxidized derivatives.

    Reduction: The compound can be reduced to form dihydro derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the naphthalene ring.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3).

    Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).

    Substitution Reagents: Halogens (Cl2, Br2), alkyl halides (R-X).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield naphthoquinones, while reduction may produce dihydronaphthalenes.

Scientific Research Applications

1-Naphthalenol, 8-methoxy-6-methyl- has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including anticancer and antimicrobial activities.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 1-Naphthalenol, 8-methoxy-6-methyl- involves its interaction with specific molecular targets and pathways. The hydroxyl and methoxy groups can participate in hydrogen bonding and other interactions with enzymes and receptors, influencing biological processes. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    1-Naphthalenol: Lacks the methoxy and methyl groups, making it less substituted.

    8-Methoxy-1-naphthol: Similar structure but without the methyl group at the sixth position.

    6-Methyl-1-naphthol: Lacks the methoxy group at the eighth position.

Uniqueness

1-Naphthalenol, 8-methoxy-6-methyl- is unique due to the specific combination of functional groups, which can influence its chemical reactivity and biological activity. The presence of both methoxy and methyl groups on the naphthalene ring can enhance its solubility, stability, and interaction with other molecules.

This detailed article provides a comprehensive overview of 1-Naphthalenol, 8-methoxy-6-methyl-, covering its synthesis, chemical reactions, applications, mechanism of action, and comparison with similar compounds

Properties

CAS No.

177555-99-6

Molecular Formula

C12H12O2

Molecular Weight

188.22 g/mol

IUPAC Name

8-methoxy-6-methylnaphthalen-1-ol

InChI

InChI=1S/C12H12O2/c1-8-6-9-4-3-5-10(13)12(9)11(7-8)14-2/h3-7,13H,1-2H3

InChI Key

UFYDOGCUGUEJMH-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C(=CC=C2)O)C(=C1)OC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.